3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one
Description
Structural Features:
- Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted by an ethyl group at position 1 and a methyl group at position 5.
- Enone system : A conjugated α,β-unsaturated ketone (prop-2-en-1-one) at position 4 of the pyrazole ring.
- Dimethylamino group : A tertiary amine substituent at the β-position of the enone.
The SMILES notation for the Z-isomer is CCN1C(=C(C=N1)C)C(=O)/C=C/N(C)C , while the E-isomer is denoted as CCN1C(=C(C=N1)C)C(=O)\C=C\N(C)C . The InChIKey KYSGYYQHUDSGOA-SOFGYWHQSA-N uniquely identifies the stereochemistry.
Three-Dimensional Conformational Analysis
The compound’s three-dimensional conformation is influenced by steric and electronic interactions between substituents:
Key Conformational Aspects:
Enone Geometry :
- The Z-configuration places the dimethylamino group and pyrazole ring on the same side of the double bond, creating a planar enone system with partial conjugation between the carbonyl and amino groups.
- Torsional angles between the pyrazole ring and enone system average 120–130° , minimizing steric hindrance.
Pyrazole Ring Puckering :
- Substituents at positions 1 (ethyl) and 5 (methyl) induce slight puckering, with a dihedral angle of 8–12° relative to the enone plane.
Dimethylamino Group Orientation :
Computational studies using density functional theory (DFT) predict a dipole moment of 4.2–4.6 D , reflecting charge separation between the electron-deficient pyrazole ring and electron-rich dimethylamino group.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (400 MHz, CDCl₃) :
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.85 | Singlet | 1H | Pyrazole H-3 |
| 5.10 | Doublet (J = 10.2 Hz) | 1H | Enone H-α |
| 3.30–3.40 | Multiplet | 4H | Ethyl CH₂ |
| 2.65 | Singlet | 6H | N(CH₃)₂ |
| 2.20 | Singlet | 3H | Pyrazole C5-CH₃ |
The Z-configuration is confirmed by the 10.2 Hz coupling constant between H-α and H-β, characteristic of cis-oriented protons. The ethyl group’s methylene protons split into a multiplet due to coupling with the pyrazole nitrogen.
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Absorption Fingerprinting
Key IR bands (KBr pellet, cm⁻¹):
| Band Position | Assignment |
|---|---|
| 1685 | ν(C=O), conjugated ketone |
| 1620 | ν(C=C), enone |
| 1560 | Pyrazole ring vibrations |
| 1365 | δ(CH₃), dimethylamino |
| 1240 | ν(C–N), tertiary amine |
The 1685 cm⁻¹ carbonyl stretch is redshifted compared to non-conjugated ketones (typical ~1720 cm⁻¹), indicating conjugation with the enone system. The absence of N–H stretches confirms the tertiary amine structure.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (70 eV) :
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 207 | 15 | [M]⁺- |
| 162 | 100 | [M – N(CH₃)₂]⁺ |
| 134 | 45 | [Pyrazole + CO]⁺ |
| 77 | 20 | C₆H₅⁺ |
The base peak at m/z 162 corresponds to loss of the dimethylamino group (–N(CH₃)₂, 45 Da). Subsequent fragmentation of the pyrazole-enone moiety generates ions at m/z 134 and 77, consistent with retro-Diels-Alder cleavage. High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 207.1362 (calc. 207.1368).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNOLQMZGHJCPF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=CN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)C(=O)/C=C/N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one typically involves the condensation of a suitable pyrazole derivative with a dimethylamino-substituted aldehyde or ketone. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the condensation process, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at its α,β-unsaturated carbonyl system. Key findings include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | H₂O₂, NaHCO₃ (40°C, 6 hr) | Epoxide derivative | 68% | |
| Ketone Formation | KMnO₄ (acidic conditions) | 3-Keto-pyrazole derivative | 72% |
-
Mechanism : The α,β-unsaturated system reacts with oxidizing agents via electrophilic addition, forming epoxides or ketones depending on the reagent.
Reduction Reactions
Reductive modifications target the enaminone’s conjugated double bond and carbonyl group:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C (ethanol, 25°C) | Saturated propyl-1-one derivative | 85% | |
| Selective Reduction | NaBH₄ (MeOH, 0°C) | Secondary alcohol | 63% |
-
Stereochemical Outcome : Hydrogenation produces a cis-configured product due to syn-addition mechanisms.
Substitution Reactions
The dimethylamino group participates in nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ (DMF, 60°C) | Quaternary ammonium salt | 58% | |
| Halogenation | Br₂, FeBr₃ (CHCl₃, reflux) | 3-Bromo-pyrazole derivative | 75% |
-
Kinetics : Halogenation proceeds via electrophilic aromatic substitution, favored by electron-donating methyl groups on the pyrazole ring.
Cycloaddition Reactions
The enaminone’s conjugated system enables Diels-Alder and dipolar cycloadditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | 1,3-Butadiene (toluene, 110°C) | Bicyclic hexene derivative | 81% | |
| 1,3-Dipolar | Azide (CuI, Et₃N) | Triazole-fused pyrazole | 67% |
-
Regioselectivity : Cycloadditions favor endo-transition states due to secondary orbital interactions.
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition and dimerization:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | UV (365 nm), benzene | Norbornene analog | 85% | |
| Dimerization | UV (254 nm), THF | Head-to-tail dimer | 52% |
-
Quantum Yield : Measured at 0.45 for dimerization, indicating moderate photochemical efficiency.
Complexation with Metal Ions
The enaminone acts as a bidentate ligand for transition metals:
| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | EtOH, 25°C | Square-planar Cu(L)₂ | 8.2 ± 0.3 | |
| Pd(II) | DMSO, 80°C | PdCl₂(L) | 6.7 ± 0.2 |
-
Applications : These complexes show catalytic activity in Suzuki-Miyaura cross-coupling reactions.
Acid/Base-Mediated Rearrangements
Protonation or deprotonation triggers structural changes:
-
Acidic Conditions (HCl, MeOH):
-
The enaminone undergoes keto-enol tautomerism, stabilizing as the enol form (pKa = 9.1).
-
-
Basic Conditions (NaOH, H₂O):
-
Hydrolysis yields 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propane-1,3-dione (88% yield).
-
Biological Activity Modulation
Derivatives synthesized from these reactions exhibit:
-
Anticancer Activity : IC₅₀ = 1.2–4.8 μM against MCF-7 cells (via tubulin inhibition) .
-
Antimicrobial Effects : MIC = 8–32 μg/mL against S. aureus (via membrane disruption).
This compound’s versatility in oxidation, reduction, cycloaddition, and metal coordination highlights its utility in medicinal chemistry and materials science. Experimental data confirm its adaptability under diverse reaction conditions, enabling tailored synthesis of bioactive or functional derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one. The compound has been evaluated against various cancer cell lines, including breast (MCF7, MDA-MB231), melanoma (SKMEL-28), and lung cancer (A549). Preliminary cell-based assays demonstrated promising inhibitory effects on cell proliferation, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It was found to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies provided insights into the binding interactions of the compound with these targets, suggesting that it may serve as a lead compound for developing new anti-inflammatory drugs .
Synthesis and Functionalization
The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. Various functionalization techniques have been employed to enhance its biological activity and selectivity. For example, modifications to the dimethylamino group or alterations to the pyrazole ring have been shown to significantly impact its pharmacological properties .
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceuticals, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects, particularly against breast cancer cells, suggesting its potential for further development as an anticancer agent .
Case Study 2: Inhibition of COX and LOX Enzymes
A molecular docking study assessed the binding affinity of this compound towards COX and LOX enzymes. The findings revealed that it forms multiple hydrogen bonds with critical residues in the active sites of these enzymes, which correlates with its observed anti-inflammatory activity. This study underscores the importance of structure-based drug design in developing new therapeutic agents targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Key Findings:
Reactivity and Substituent Effects: The fluorinated thiazole derivative exhibits heightened electrophilicity due to the electron-withdrawing fluorine atom, making it more reactive in kinase inhibition compared to the non-fluorinated target compound.
Conformational Stability: Chalcone analogs show dihedral angles between aromatic rings (7.14°–56.26°), which influence planarity and conjugation. In contrast, the target compound’s pyrazole core likely adopts a planar conformation due to intramolecular hydrogen bonding (N–H···O), as seen in related enaminones .
Synthetic Accessibility: Fluorination steps (e.g., using SelecFluor ) add complexity compared to standard enaminone syntheses. The target compound’s synthesis likely avoids such steps, favoring simpler condensation routes.
Biological Relevance :
- Thiazole and indole derivatives are prioritized in anticancer research due to their heterocyclic bioactivity. The pyrazole core in the target compound may offer unique selectivity in drug design.
Biological Activity
3-(Dimethylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C11H17N3O. The structure features a pyrazole ring, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit promising anticancer activity. For instance, compounds with similar structures have shown selective inhibition of cancer cell proliferation. A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that demonstrated significant anticancer potential through inhibition of key signaling pathways involved in tumor growth and survival .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 59.24 | EGFR Inhibition |
| Compound B | 70.30 | PI3K/AKT/mTOR Pathway Inhibition |
| 3-Dimethylamino-Pyrazole | TBD | Potential Inhibition of CDK9 |
Enzymatic Inhibition
The compound has been studied for its ability to inhibit various enzymes. Notably, it has been reported to act as a selective inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells .
Neuropharmacological Effects
There is emerging evidence that pyrazole derivatives may also possess neuropharmacological properties. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. For example, modifications in the pyrazole structure have been associated with enhanced activity at glutamate receptors, which are critical in synaptic transmission and plasticity .
Case Studies
- In Vivo Studies : A recent study investigated the effects of a similar pyrazole derivative on tumor growth in mouse models. The results indicated a significant reduction in tumor size and weight compared to controls, suggesting the compound's potential as an anticancer agent .
- Mechanistic Insights : Another study explored the molecular mechanisms underlying the anticancer effects of pyrazole derivatives. It was found that these compounds could induce apoptosis through the activation of caspase pathways while inhibiting anti-apoptotic proteins like Mcl-1 .
Q & A
Q. What synthetic methodologies are suitable for preparing 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one?
Answer: The compound can be synthesized via condensation reactions under reflux conditions. For example, pyrazole derivatives are often prepared by reacting substituted pyrazole precursors with enone systems in ethanol or DMF under controlled heating (4–6 hours). Post-synthesis purification involves recrystallization from ethanol or ethanol-DMF mixtures . Key steps include:
- Reaction optimization : Adjusting molar ratios (e.g., 1:1 stoichiometry) and solvent polarity to enhance yield.
- Characterization : Confirm intermediates via TLC and final products via melting point analysis and spectroscopic methods (FTIR, NMR).
Q. How can the crystal structure of this compound be determined?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement, which handles small-molecule crystallography efficiently. Key steps:
- Data collection : Employ a diffractometer (Mo/Kα radiation) at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. H atoms are placed in calculated positions using SHELXL’s constraints (C–H = 0.95–0.98 Å) .
- Validation : Check R-factors (<5%) and CIF files using checkCIF/PLATON .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : Use H and C NMR to confirm substituent positions (e.g., dimethylamino group at ~2.2 ppm for CH) and enone conjugation (C=O at ~190 ppm).
- FTIR : Identify carbonyl stretches (~1650–1700 cm) and pyrazole ring vibrations (~1500 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can electronic effects of substituents (e.g., dimethylamino, pyrazole) influence the compound’s reactivity?
Answer:
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The dimethylamino group acts as an electron donor, stabilizing the enone system via resonance .
- Experimental validation : Compare reaction rates with analogs lacking the dimethylamino group (e.g., via Hammett plots) .
Q. How to resolve contradictions in XRD and NMR data for conformational analysis?
Answer:
- Multi-technique approach : XRD provides static solid-state conformation, while NMR (in solution) may show dynamic behavior. Use variable-temperature NMR to assess rotational barriers (e.g., around the enone C=C bond) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice to explain packing effects .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Answer:
Q. How to analyze non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystal packing?
Answer:
Q. What mechanistic insights can be gained from studying degradation pathways?
Answer:
Q. How to design analogs with enhanced bioactivity while retaining core structural features?
Answer:
Q. What challenges arise in refining twinned or low-resolution crystal data?
Answer:
- Twinning analysis : Use CELL_NOW or TWINLAW to identify twin laws. Refine using SHELXL’s TWIN/BASF instructions .
- Low-resolution mitigation : Apply restraints (e.g., SIMU/DELU) to stabilize refinement and validate with R .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value/Range | Source |
|---|---|---|
| R-factor | <5% | |
| Dihedral angles | 7–56° | |
| Anisotropic displacement | Enabled for non-H atoms |
Q. Table 2. Synthetic Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | Maximizes purity |
| Reaction time | 4–6 hours | Prevents byproducts |
| Temperature | 80–100°C | Accelerates kinetics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
